molecular formula C24H17FN4O B2889350 2-{8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide CAS No. 901248-09-7

2-{8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide

Katalognummer: B2889350
CAS-Nummer: 901248-09-7
Molekulargewicht: 396.425
InChI-Schlüssel: BRFITJVXNJJXBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Overview The compound 2-{8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide features a pyrazolo[4,3-c]quinoline core substituted with a fluorine atom at position 8 and a phenyl group at position 3. The N-phenylacetamide moiety is attached via a methylene bridge to the pyrazole nitrogen. This structure combines a fused heterocyclic system with a fluorinated aromatic ring, which may enhance metabolic stability and target binding affinity compared to simpler scaffolds.

Eigenschaften

IUPAC Name

2-(8-fluoro-3-phenylpyrazolo[4,3-c]quinolin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O/c25-17-11-12-21-19(13-17)24-20(14-26-21)23(16-7-3-1-4-8-16)28-29(24)15-22(30)27-18-9-5-2-6-10-18/h1-14H,15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFITJVXNJJXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)CC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The following table summarizes key N-phenylacetamide derivatives with heterocyclic cores, their structural features, bioactivities, and sources:

Compound Class Core Structure Substituents/Modifications Bioactivity Reference
Pyrazoloquinoline (Target) Pyrazolo[4,3-c]quinoline 8-Fluoro, 3-phenyl, N-phenylacetamide Inferred: Potential antiviral/antioxidant
Indole-3-acetamides Indole 2-(1H-Indol-3-yl)-N-phenylacetamide Antihyperglycemic, antioxidant
Indolyl-thio/sulfinyl Indole + thio/sulfinyl linker 2-((1H-Indol-3-yl)thio/sulfinyl) RSV/IAV inhibition (EC₅₀: <1 μM)
1,2,3-Triazole 1H-1,2,3-Triazole 4-Oxomorpholino-phenoxy substitution Synthetic focus (Click chemistry)
Benzotriazole Benzo[d][1,2,3]triazole N-(4-hydroxyphenyl) or N-(1-oxopropan-2-yl) Antioxidant (IC₅₀: 10–15 μM)
Quinolin-8-yl-oxy Quinoline Piperidin-1-yl, trifluoromethoxy-phenyl Structural analog (no bioactivity data)

Key Structural and Functional Differences

  • Core Heterocycle Influence: Indole derivatives (e.g., from and ) prioritize hydrogen-bonding interactions via the indole NH group, contributing to α-amylase inhibition (antihyperglycemic) or viral entry blockade (RSV/IAV) . Pyrazoloquinoline (target compound) lacks the indole NH but introduces a fused pyrazole-quinoline system, likely enhancing π-π stacking and fluorophilic interactions in target binding. Benzotriazoles () rely on radical scavenging via the triazole ring, explaining their antioxidant activity .
  • Substituent Effects: Fluorine at position 8 (target compound) may improve metabolic stability and lipophilicity compared to non-fluorinated analogs. Thio/sulfinyl linkers in indolyl derivatives () enhance antiviral potency by modulating redox activity or viral protease binding . Hydroxyphenyl groups in benzotriazoles () improve antioxidant capacity via phenolic hydrogen donation .
  • Synthetic Accessibility: The target compound’s pyrazoloquinoline core likely requires multi-step fusion reactions, whereas triazole derivatives () are synthesized efficiently via click chemistry .

Pharmacodynamic and Mechanistic Insights

  • Antiviral Activity : Indolyl-thio/sulfinyl derivatives (e.g., 4–49C, 1-HB-63) inhibit RSV replication by targeting viral fusion proteins, with EC₅₀ values below 1 μM . The target compound’s fluorinated core may similarly disrupt viral envelope integrity.
  • Antioxidant Potential: Benzotriazole analogs (compounds 72–74) exhibit IC₅₀ values of 10–15 μM in Griess assays, comparable to ascorbic acid . The pyrazoloquinoline’s electron-deficient aromatic system could stabilize radical intermediates, though experimental validation is needed.
  • Enzyme Modulation : Indole-3-acetamides () inhibit α-amylase (IC₅₀ ~25 μM), suggesting the acetamide moiety’s role in enzyme active-site binding .

Biologische Aktivität

The compound 2-{8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide is a member of the pyrazoloquinoline family, which has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C20H16FN3O
  • Molecular Weight : 349.365 g/mol
  • Structure : The compound features a pyrazolo[4,3-c]quinoline core with a fluorine substituent and a phenylacetamide moiety, which are crucial for its biological interactions.

Research indicates that compounds within the pyrazoloquinoline class exhibit various mechanisms of action, including:

  • Inhibition of Protein Kinases : Similar derivatives have shown activity against kinases involved in cancer progression, making them potential candidates for cancer therapeutics .
  • Antimicrobial Activity : Pyrazolo derivatives have demonstrated significant antimicrobial properties by disrupting bacterial cell membranes and inhibiting growth through various biochemical pathways .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably:

  • Cell Lines Tested : The compound has been tested against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231).
  • Mechanism : It induces apoptosis through the activation of caspases (caspase 3/7, caspase 8, and caspase 9) and promotes autophagy via mTOR inhibition and increased beclin-1 expression .

Antimicrobial Activity

The compound also exhibits promising antimicrobial effects:

  • Target Pathogens : In vitro studies have indicated effectiveness against various bacterial strains.
  • Mechanism : The disruption of bacterial cell integrity leads to cytosolic leakage and eventual cell lysis, showcasing its potential as an antimicrobial agent .

Research Findings and Case Studies

StudyFindingsCell Lines/Organisms
Inhibition of protein kinases linked to cancer progressionMCF-7, MDA-MB-231
Significant antimicrobial activity against Gram-positive bacteriaVarious bacterial strains
Induces apoptosis and autophagy in cancer cellsMCF-7, MDA-MB-231

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 2-{8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide to ensure high yield and purity?

  • Methodological Answer : The synthesis requires multi-step reactions, including cyclization and functional group coupling. Critical parameters include:

  • Temperature : Reflux conditions (e.g., 80–110°C) for cyclization steps to ensure proper ring formation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, while non-polar solvents (e.g., toluene) improve selectivity during coupling .
  • Catalysts : Use of palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to attach the phenylacetamide moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the pure compound .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., fluorine at C8, phenyl groups) and confirm pyrazoloquinoline core integrity .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and detects byproducts .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 424.15) and fragmentation patterns .
  • IR Spectroscopy : Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified groups (e.g., replacing fluorine at C8 with chlorine or methoxy) to assess electronic effects on target binding .
  • Biological Assays : Use in vitro enzyme inhibition assays (e.g., kinase panels) to compare IC₅₀ values. For example, fluorophenyl analogs show enhanced selectivity for kinase X vs. non-fluorinated derivatives .
  • Computational Modeling : Docking studies (AutoDock Vina) predict binding affinities based on substituent size and polarity .

Q. What methodological approaches resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays to rule out interference from compound autofluorescence .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends, such as higher potency in low-pH environments due to protonation of the quinoline nitrogen .

Q. How can computational methods aid in optimizing the synthesis pathway?

  • Methodological Answer :

  • Reaction Path Simulation : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and identify rate-limiting steps (e.g., cyclization barriers) .
  • Machine Learning : Train models on existing reaction data (temperature, solvent, yield) to recommend optimal conditions for new analogs .
  • Retrosynthetic Analysis : Tools like ICSynth (ICReDD) propose alternative routes to avoid hazardous reagents (e.g., replacing POCl₃ with safer phosphorylating agents) .

Q. What strategies validate target engagement in enzyme inhibition studies?

  • Methodological Answer :

  • Biochemical Assays : Use fluorescent probes (e.g., ADP-Glo™) to quantify kinase inhibition and confirm competitive vs. allosteric binding modes .
  • X-ray Crystallography : Resolve co-crystal structures (e.g., with kinase X) to visualize hydrogen bonding between the fluoro group and Thr102 residue .
  • SPR/BLI : Surface plasmon resonance (SPR) or bio-layer interferometry (BLI) measure binding kinetics (KD, kon/koff) in real-time .

Q. How do solvent polarity and reaction temperature influence cyclization during synthesis?

  • Methodological Answer :

  • Solvent Effects : High-polarity solvents (DMF, ε=37) stabilize charged intermediates during cyclization, while low-polarity solvents (THF, ε=7.5) favor entropy-driven reactions .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions (e.g., dimerization), whereas higher temperatures (80–100°C) accelerate ring closure but risk decomposition .
  • Kinetic vs. Thermodynamic Control : Time-resolved NMR monitors intermediate formation; rapid quenching at 30 minutes maximizes the desired product over byproducts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.